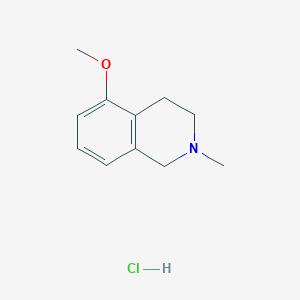

5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a heterocyclic organic compound featuring a partially saturated isoquinoline scaffold. Its structure includes a methoxy group at position 5 and a methyl group at position 2, which influence its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula |

C11H16ClNO |

|---|---|

Molecular Weight |

213.70 g/mol |

IUPAC Name |

5-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride |

InChI |

InChI=1S/C11H15NO.ClH/c1-12-7-6-10-9(8-12)4-3-5-11(10)13-2;/h3-5H,6-8H2,1-2H3;1H |

InChI Key |

HSDUQOPMYQMRTH-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=C(C1)C=CC=C2OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate starting materials, such as 2-methyl-1,2,3,4-tetrahydroisoquinoline and methoxy-substituted benzaldehyde.

Condensation Reaction: The starting materials undergo a condensation reaction in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product.

Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the molecule

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions under appropriate conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines .

Scientific Research Applications

5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications, including:

Chemistry: It serves as a precursor for the synthesis of various alkaloids and bioactive molecules.

Biology: The compound is used in studies related to neurodegenerative disorders and other biological activities.

Medicine: It has potential therapeutic applications due to its biological activities.

Industry: The compound is used in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes involved in various biological processes. Detailed studies on its mechanism of action are essential to understand its therapeutic potential .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs differ in substituent type, position, and functional groups:

Pharmacological and Functional Differences

Electron-Donating vs. Electron-Withdrawing Groups :

- The target compound’s methoxy group (electron-donating) may favor interactions with receptors requiring aromatic π-stacking (e.g., serotonin receptors), while the trifluoromethyl analog’s CF₃ group (electron-withdrawing) could enhance stability against oxidative metabolism .

- The sulfonyl chloride derivative () is more reactive, making it a key intermediate for synthesizing sulfonamide-based drugs.

- Brominated analogs (e.g., 7-bromo in ) may exhibit selective binding to halogen-sensitive receptors but could introduce metabolic toxicity risks .

Toxicological Considerations

- Neurotoxicity Risks: While MPTP () is a tetrahydropyridine linked to parkinsonism, structural analogs like tetrahydroisoquinolines may share metabolic activation pathways. However, the target compound’s methoxy and methyl groups likely mitigate such risks by reducing reactivity toward toxic metabolite formation .

- Halogenated Derivatives :

- Bromine or chlorine substituents (e.g., ) may increase hepatotoxicity due to slower metabolic clearance .

Biological Activity

5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 29969-47-9) is a member of the tetrahydroisoquinoline (THIQ) family, which is notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology and oncology.

| Property | Value |

|---|---|

| Molecular Formula | C11H16ClNO |

| Molecular Weight | 213.70 g/mol |

| Solubility | Soluble in methanol |

| Bioavailability Score | 0.55 |

| Log P (Partition Coefficient) | - |

5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride interacts with various biological targets, influencing multiple biochemical pathways:

- Neurotransmitter Modulation : It is known to affect dopamine metabolism and may have implications in the treatment of neurodegenerative disorders such as Parkinson's disease.

- Antioxidant Activity : Some studies suggest that THIQ derivatives can enhance glutathione levels, providing neuroprotective effects against oxidative stress.

Neuroprotective Effects

Research indicates that THIQ compounds can cross the blood-brain barrier and may exhibit neuroprotective properties. For instance:

- Case Study : In a study involving animal models, administration of THIQs resulted in increased levels of nitric oxide and glutathione, which are crucial for cellular defense against oxidative stress .

Antitumor Activity

Emerging evidence suggests that 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride may possess antitumor properties:

- Mechanism : The compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Neuroprotective | Parent compound |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Similar neuroprotective effects | Different methoxy substitution |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Neurotoxic effects in high concentrations | Potential for dopamine metabolism |

Structural Activity Relationship (SAR)

Recent studies have focused on the SAR of THIQ analogs to better understand their biological activities. The presence of specific functional groups significantly influences their pharmacological profiles.

Q & A

Q. What are the optimal synthetic routes for 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can reaction yields be improved?

Methodological Answer: The synthesis of tetrahydroisoquinoline derivatives typically involves Pictet-Spengler or Bischler-Napieralski cyclization. For example, a related compound, 6,7-Dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride , was synthesized via reductive amination followed by acid-catalyzed cyclization . To optimize yields:

- Use anhydrous solvents (e.g., dichloromethane) to minimize side reactions.

- Control reaction temperature (e.g., 70°C for acyl chloride formation, as in ) to balance reaction rate and purity.

- Employ catalysts like sodium ethoxide for efficient coupling (see for analogous procedures).

- Purify intermediates via column chromatography or recrystallization to reduce impurities.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group placement?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to verify methoxy (δ ~3.2–3.8 ppm) and methyl groups (δ ~1.2–1.5 ppm). Compare with databases for tetrahydroisoquinoline scaffolds .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positions, especially if chiral centers are present (e.g., diastereomers in ).

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H] ion for CHClNO) .

Q. What analytical methods are recommended for assessing purity and stability in solution?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to quantify impurities. Stability studies should monitor degradation under varying pH and temperature .

- Karl Fischer Titration : Determine residual water content, critical for hygroscopic hydrochloride salts .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition thresholds .

Advanced Research Questions

Q. How do stereochemical variations (e.g., chiral methyl groups) influence biological activity in tetrahydroisoquinoline derivatives?

Methodological Answer:

- Enantioselective Synthesis : Use chiral auxiliaries or catalysts to isolate enantiomers (e.g., as in ’s diastereomeric resolution).

- In Vitro Assays : Compare activity of enantiomers in receptor-binding studies (e.g., opioid or adrenergic receptors, given structural similarities to oxycodone analogs in ).

- Molecular Docking : Model interactions with target proteins (e.g., monoamine transporters) to rationalize stereochemical effects .

Q. How can researchers resolve contradictions in reported biological activity data for this compound class?

Methodological Answer:

- Standardize Assay Conditions : Variability in cell lines (e.g., HEK293 vs. CHO) or buffer pH may alter results. Include positive controls like 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline derivatives () for cross-comparison.

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem bioactivity data in ) to identify trends.

- Dose-Response Curves : Ensure EC/IC values are replicated across independent labs to validate potency claims .

Q. What strategies are effective for studying the compound’s metabolic stability and cytochrome P450 interactions?

Methodological Answer:

- Liver Microsome Assays : Incubate the compound with human/rat microsomes and quantify metabolites via LC-MS/MS. Monitor demethylation or hydroxylation pathways common to methoxy-substituted isoquinolines .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive/non-competitive inhibition.

- Pharmacokinetic Modeling : Integrate in vitro data with in vivo ADME parameters (e.g., half-life in rodent models) .

Q. How can researchers mitigate challenges in scaling up synthesis without compromising enantiomeric purity?

Methodological Answer:

- Flow Chemistry : Improve reproducibility and heat management during cyclization steps (see for hybrid synthesis approaches).

- Crystallization-Induced Diastereomer Resolution : Use chiral resolving agents (e.g., tartaric acid) to isolate enantiomers at scale .

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR) to detect deviations in reaction progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.